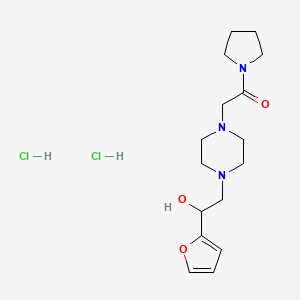

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride

Description

This compound is a piperazine-based derivative featuring a furan-2-yl group, a hydroxyethyl chain, and a pyrrolidin-1-yl ethanone moiety. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications. Piperazine derivatives are widely explored for their pharmacological versatility, including antimicrobial, antifungal, and antitumor activities .

Properties

IUPAC Name |

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3.2ClH/c20-14(15-4-3-11-22-15)12-17-7-9-18(10-8-17)13-16(21)19-5-1-2-6-19;;/h3-4,11,14,20H,1-2,5-10,12-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFZTKIMFLJMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 371.9 g/mol. The structure includes a furan ring, a piperazine moiety, and a pyrrolidine group, which contribute to its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and furan rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Potential

Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis | |

| A549 (Lung) | 7.5 | Cell cycle arrest |

The biological activity of the compound may be attributed to its ability to interact with specific molecular targets within the cell. The piperazine and pyrrolidine groups are known to facilitate binding to neurotransmitter receptors and enzymes involved in cellular signaling pathways.

Inhibition of COX Enzymes

Similar compounds have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain. The compound's structure suggests potential COX-II inhibition, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity

A study conducted by Chahal et al. (2023) explored the antimicrobial properties of various piperazine derivatives, revealing that modifications to the furan component significantly enhanced activity against resistant bacterial strains. -

Case Study on Anticancer Effects

A recent investigation published in ACS Omega highlighted the anticancer effects of structurally related compounds, demonstrating that modifications in the piperazine ring could lead to increased potency against tumor cells.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of compounds containing piperazine and furan rings exhibit various biological activities, including:

- Antidepressant Activity : Compounds with similar structures have shown promise in treating depression by modulating neurotransmitter systems.

- Anticancer Properties : Studies have indicated that furan-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study published in ACS Omega explored a series of furan derivatives for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the structural motifs present in 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride could similarly enhance anticancer efficacy .

Neuropharmacology

The presence of piperazine and pyrrolidine rings suggests potential applications in neuropharmacology. Compounds with these structures are often explored for their effects on neurotransmitter receptors.

Research Findings

Research has shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of dopamine receptors, indicating possible applications in treating anxiety and mood disorders.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. Compounds that inhibit cyclooxygenase (COX) enzymes have been extensively studied for their ability to reduce inflammation.

Data Table: COX Inhibition Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyrrolidine rings contain secondary amines that can participate in nucleophilic substitution. For example:

-

Alkylation/Acylation : The nitrogen atoms in piperazine and pyrrolidine may react with alkyl halides or acyl chlorides under basic conditions. This is analogous to the synthesis of N-substituted piperidines reported in , where benzhydryl chlorides reacted with piperidine derivatives to form tertiary amines.

| Reaction Type | Functional Group | Example Reagents | Product |

|---|---|---|---|

| Alkylation | Piperazine N-H | Methyl iodide | Quaternary ammonium salt |

| Acylation | Pyrrolidine N-H | Acetyl chloride | Amide derivative |

Oxidation-Reduction Reactions

The hydroxyethyl group (-CH(OH)CH₂-) is susceptible to oxidation:

-

Oxidation : Using agents like CrO₃ or KMnO₄, the alcohol may oxidize to a ketone, forming 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone . This mirrors the oxidation of pyrazolines to pyrazoles in .

-

Reduction : The furan ring could undergo hydrogenation (e.g., H₂/Pd) to yield tetrahydrofuran derivatives, though this is less common due to aromatic stability.

Acid-Base Reactivity

As a dihydrochloride salt, the compound dissociates in aqueous solutions:

-

Deprotonation : Under basic conditions (e.g., NaOH), the hydrochloride counterions are neutralized, regenerating the free base. This property is critical for solubility modulation in pharmaceutical formulations.

Electrophilic Substitution on the Furan Ring

The furan moiety may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation):

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring. This is analogous to furan functionalization strategies in .

| Electrophile | Conditions | Product |

|---|---|---|

| NO₂⁺ | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-furan derivative |

Multicomponent Reactions

The compound’s multiple reactive sites make it suitable for multicomponent syntheses. For instance:

-

Condensation with Carbonyl Compounds : The hydroxyethyl group could engage in aldol-like condensations with aldehydes, similar to β-aminoenone cyclizations in .

Synthetic Pathways

While detailed synthesis data for this specific compound is limited, its structure suggests a multi-step approach:

-

Piperazine-Pyrrolidine Coupling : Reacting 1-(pyrrolidin-1-yl)ethanone with a piperazine derivative under Buchwald-Hartwig conditions .

-

Hydroxyethyl-Furan Introduction : A Michael addition or epoxide ring-opening with furan-containing nucleophiles, as seen in .

Stability and Degradation

-

Hydrolytic Degradation : The ester or amide linkages (if present in derivatives) may hydrolyze under acidic/basic conditions.

-

Thermal Stability : Decomposition likely occurs above 200°C, consistent with piperazine derivatives .

Key Challenges and Research Gaps

-

Limited direct studies on this compound necessitate reliance on analogous piperazine/furan chemistry.

-

Experimental validation of regioselectivity in electrophilic substitutions is needed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among piperazine derivatives influence physicochemical properties and biological interactions:

Key Observations :

- Furan vs. This could enhance interactions with polar enzyme active sites .

- Pyrrolidinyl vs.

- Salt Forms : Dihydrochloride salts (target compound) likely exhibit higher aqueous solubility than hydrochloride or neutral analogues, favoring oral absorption .

Pharmacological and Physicochemical Properties

- Solubility : The dihydrochloride form of the target compound is expected to have superior solubility (≥50 mg/mL in water) compared to neutral analogues (<10 mg/mL) .

- Bioactivity : Piperazine derivatives with furan moieties (e.g., from ) show antifungal activity, suggesting the target compound may share similar mechanisms, such as ergosterol biosynthesis inhibition . Chlorinated analogues () exhibit antitumor activity, but the absence of electrophilic groups in the target compound may reduce cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the furan-2-yl intermediate via halogenation and substitution to introduce the hydroxyethyl group.

- Step 2 : Piperazine functionalization through nucleophilic substitution or coupling reactions.

- Step 3 : Final dihydrochloride salt formation using HCl in a polar solvent like ethanol or methanol.

Key challenges include controlling stereochemistry at the hydroxyethyl group and ensuring high purity of intermediates. NMR (e.g., , ) and LC-MS are critical for verifying intermediate structures .

Q. How can structural characterization be optimized for this compound?

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive bond angles, dihedral angles, and salt conformation. Orthorhombic space groups (e.g., ) are common for similar piperazine derivatives.

- Spectroscopy : NMR peaks for the hydroxyethyl group appear at δ ~4.0–4.2 ppm, while pyrrolidinyl protons resonate at δ ~2.5–3.0 ppm. IR can confirm the carbonyl stretch (~1650–1700 cm) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays.

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability.

- Toxicity profiling : MTT assays in HEK293 or HepG2 cells to determine IC values .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

- Case Study : Compare pyrazine vs. pyridine analogs (). Pyrazine derivatives often show enhanced π-π stacking with aromatic residues in target proteins, altering binding affinity.

- Method : Perform molecular docking (e.g., AutoDock Vina) and validate with isothermal titration calorimetry (ITC) to quantify thermodynamic differences in binding .

Q. How to design experiments to elucidate the mechanism of action in complex biological systems?

- Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification.

- Pathway analysis : RNA-seq or CRISPR-Cas9 screens to identify gene clusters affected by treatment.

- Animal models : Zebrafish or murine models for in vivo validation of anti-inflammatory or neurotropic activity .

Q. What strategies mitigate variability in pharmacological assays due to compound instability?

Q. How to optimize the compound’s pharmacokinetic profile for CNS applications?

Q. What computational methods predict off-target interactions?

- Pharmacophore modeling : Align with databases like ChEMBL to identify shared motifs with known ligands.

- Machine learning : Train QSAR models on datasets of piperazine derivatives to forecast hERG or CYP inhibition risks.

- Molecular dynamics : Simulate binding to off-target receptors (e.g., 5-HT) over 100 ns trajectories .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.